molecular formula C7H8ClN3OS B2751771 6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride CAS No. 1713164-14-7

6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride

Cat. No.: B2751771
CAS No.: 1713164-14-7
M. Wt: 217.67
InChI Key: FXOVCOFZEJVQMC-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride is a bicyclic heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core substituted with an aminomethyl group at the 6-position. Its hydrochloride salt form enhances aqueous solubility, making it pharmaceutically relevant. Patents from Boehringer Ingelheim International GmbH highlight its role as a potent TRPA1 (Transient Receptor Potential Ankyrin 1) inhibitor, targeting pain and inflammatory pathways .

Key structural attributes:

  • Thieno-pyrimidinone backbone: Combines a thiophene ring fused with a pyrimidinone ring.
  • Aminomethyl substituent: Introduces a primary amine group, critical for receptor interaction.
  • Hydrochloride salt: Improves bioavailability and stability.

Properties

IUPAC Name

6-(aminomethyl)-3H-thieno[2,3-d]pyrimidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS.ClH/c8-2-4-1-5-6(11)9-3-10-7(5)12-4;/h1,3H,2,8H2,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOVCOFZEJVQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)NC=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiophene derivatives with guanidine or its derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, base catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride has been investigated for its potential as a bioactive molecule with promising therapeutic properties:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. Structural modifications can enhance these properties, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties: Studies show that this compound may inhibit specific enzymes involved in cancer cell proliferation. Its mechanism of action often involves binding to molecular targets that modulate cellular pathways related to tumor growth.

Chemical Synthesis

In synthetic chemistry, 6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored properties for specific applications.

Industrial Applications

The compound is utilized in the development of novel materials and as a catalyst in various chemical reactions. Its unique structural features make it suitable for applications in organic synthesis and materials science.

Case Studies and Research Findings

Study ReferenceFindingsApplications
Investigated the synthesis and biological evaluation of thieno[2,3-d]pyrimidinone derivatives showing antimicrobial activityDevelopment of new antibiotics
Evaluated structure–activity relationships of thienopyrimidinone compounds demonstrating anticancer effectsAnticancer drug development
Explored the anti-inflammatory effects of pyrimidine derivatives including thieno[2,3-d]pyrimidinonesPotential treatment for inflammatory diseases

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of thieno-pyrimidinone derivatives are highly dependent on substituent variations. Below is a comparative analysis:

Compound Name Substituent Molecular Weight Key Features Source/Reference
6-(Aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride 6-aminomethyl ~260.7 (free base) TRPA1 inhibition; enhanced solubility due to HCl salt Patents
2-Amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one 5-phenyl, 2-amino 283.3 Phenyl group increases lipophilicity; lacks aminomethyl group Enamine Ltd
6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one 6-methyl 180.2 Methyl group reduces polarity; lower molecular weight Similarity data
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid Cyclopenta fusion, acetic acid 292.3 Fused cyclopentane ring alters ring strain; carboxylic acid enhances solubility Similarity data
2-(Aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride Pyrano ring, 2-aminomethyl 217.65 Pyrano ring (oxygen vs. sulfur) affects electronic properties ChemBK

Key Observations :

  • Aminomethyl vs. Phenyl/Methyl: The aminomethyl group in the target compound likely improves TRPA1 binding affinity compared to phenyl or methyl substituents, which prioritize lipophilicity over hydrogen bonding .
  • Pyrano analogs (oxygen-containing) may differ in metabolic stability compared to sulfur-containing thieno derivatives .

Pharmacological Activity

The TRPA1 inhibitory activity of the target compound distinguishes it from structural analogs:

  • Lack of Data on Other Analogs: Compounds like 6-methyl-thieno-pyrimidinone or pyrano-pyrimidinones lack direct evidence of TRPA1 modulation, suggesting substituent specificity is critical.

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound offers superior aqueous solubility compared to neutral analogs (e.g., 6-methyl or phenyl derivatives) .
  • Lipophilicity: Phenyl-substituted analogs (e.g., 2-amino-5-phenyl derivative) are more lipophilic (logP ~2.5), which may enhance blood-brain barrier penetration but reduce solubility .

Biological Activity

6-(Aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride is a heterocyclic compound that has attracted considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a thieno[2,3-d]pyrimidine core with an aminomethyl substituent, has been explored for various therapeutic applications, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The chemical structure of 6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride can be represented as follows:

  • Molecular Formula : C8_8H9_9N3_3OS·HCl
  • Molecular Weight : 215.70 g/mol
  • CAS Number : 1713164-14-7

The presence of the aminomethyl group enhances the compound's solubility and reactivity, making it a valuable candidate for biological studies.

Antimicrobial Activity

Research has demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial activity. For instance, derivatives with lipophilic substitutions showed enhanced efficacy against various bacterial and fungal strains. In studies comparing different compounds, those with halogenated phenyl groups exhibited superior antimicrobial properties compared to their non-substituted counterparts .

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundBacteria TestedActivity (Zone of Inhibition)
6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-oneE. coli15 mm
S. aureus18 mm
C. albicans20 mm
P. aeruginosa12 mm

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit specific enzymes involved in cell proliferation and survival pathways. For example, a study demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50_{50} values in the micromolar range .

Table 2: Anticancer Activity of 6-(Aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Hydrochloride

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715.2Apoptosis induction
HCT11610.5Cell cycle arrest
A54912.8Inhibition of CDK2

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The aminomethyl group can facilitate binding to enzymes or receptors involved in critical signaling pathways. For instance, it may act as an inhibitor of sirtuins (SIRT2), which are implicated in various diseases including cancer and neurodegeneration . The modulation of these targets leads to altered cellular responses such as apoptosis and cell cycle arrest.

Case Studies

A notable case study involved the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives for their anticancer activity. One derivative demonstrated a significant reduction in tumor growth in xenograft models when administered at doses corresponding to its IC50_{50} values in vitro. This highlights the potential for these compounds in therapeutic applications.

Q & A

Q. What are the key synthetic routes for preparing 6-(aminomethyl)thieno[2,3-d]pyrimidin-4-one derivatives?

The synthesis typically involves reductive amination of 6-formylthieno[2,3-d]pyrimidin-4-one (intermediate 6 ) with aryl/alkyl amines. For example, 6 is generated via oxidation of precursor alcohols using Dess-Martin periodinane (DMP), achieving yields up to 91% . Subsequent reductive amination with sodium cyanoborohydride (NaBH3CN) at pH 6.0–6.5 produces 6-(arylaminomethyl) derivatives (e.g., 4a–4g ), with yields ranging from 45% to 89% depending on steric/electronic effects of substituents . Characterization relies on IR (C=O stretch at ~1670 cm⁻¹) and NMR (δ ~8.5–9.0 ppm for formyl protons in 6 ) .

Q. How are intermediates like 6-formylthieno[2,3-d]pyrimidin-4-one synthesized and characterized?

The aldehyde intermediate (6 ) is synthesized via oxidation of 6-(hydroxymethyl) precursors. DMP outperforms other oxidants (e.g., ceric ammonium nitrate) in aqueous conditions, yielding 6 at 91% efficiency . Characterization includes:

  • ¹H NMR : A singlet at δ 9.88 ppm confirms the formyl group.
  • ¹³C NMR : Peaks at δ 192.4 ppm (C=O) and δ 154.8 ppm (thienopyrimidine C2) validate the structure .

Q. What analytical techniques are critical for confirming the purity of thieno[2,3-d]pyrimidin-4-one derivatives?

  • NMR Spectroscopy : Key for structural elucidation; discrepancies in aromatic proton shifts (e.g., δ 6.5–7.5 ppm) may indicate regioisomeric impurities .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for 4a at m/z 317.1) .
  • Elemental Analysis : Used to validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers optimize reductive amination reactions to improve yields of 6-(arylaminomethyl) derivatives?

  • pH Control : Maintaining pH 6.0–6.5 stabilizes the imine intermediate, preventing decomposition .
  • Steric Hindrance Mitigation : For bulky amines (e.g., 2,5-dichloroaniline), pre-forming the imine intermediate under anhydrous conditions improves conversion .
  • Solvent Selection : Methanol or ethanol enhances solubility of aromatic amines, whereas DMF may stabilize polar intermediates .

Q. What strategies resolve discrepancies in NMR data for thieno[2,3-d]pyrimidin-4-one derivatives?

  • Variable Temperature (VT) NMR : Resolves broadening caused by tautomerism (e.g., keto-enol equilibria) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., methylene protons in the aminomethyl group at δ 4.2–4.5 ppm) .
  • X-ray Crystallography : Provides unambiguous confirmation of regiochemistry, as seen in analogs like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-triazolo-pyrimidin-7-one .

Q. How do structural modifications (e.g., aryl substituents) influence dihydrofolate reductase (DHFR) inhibitory activity?

  • Electron-Withdrawing Groups (EWGs) : Chloro or methoxy substituents (e.g., 4d , 4a ) enhance binding to DHFR’s hydrophobic pocket, reducing IC₅₀ values by 30–50% compared to unsubstituted analogs .
  • Bulkier Substituents : Derivatives with naphthyl groups (4f ) show reduced activity due to steric clashes with the enzyme’s active site .
  • Hybrid Derivatives : Conjugation with L-glutamate (4g ) improves solubility but may reduce membrane permeability .

Q. What computational methods support structure-activity relationship (SAR) studies of thieno[2,3-d]pyrimidin-4-one analogs?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to DHFR (PDB: 1U72). Key interactions include hydrogen bonding with Arg22 and π-stacking with Phe31 .
  • QSAR Models : Hammett constants (σ) of aryl substituents correlate with inhibitory activity (R² > 0.85 in linear regression models) .

Q. Methodological Notes

  • Contradictions in Data : Discrepancies in melting points (e.g., 4e at 250°C vs. 4d at 254–256°C) may arise from polymorphic forms or hydration states; differential scanning calorimetry (DSC) is recommended for verification .
  • Synthetic Pitfalls : Low yields in 4b (58%) highlight the sensitivity of methoxy-substituted amines to oxidative side reactions; inert atmospheres (Ar/N₂) are critical .

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